molecular formula C25H22N4O4 B12395894 Anti-MRSA agent 5

Anti-MRSA agent 5

Cat. No.: B12395894
M. Wt: 442.5 g/mol
InChI Key: LVWQTFGGIKODJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 5 involves a multi-step process that includes the formation of key intermediates through various chemical reactionsCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline production and reduce costs .

Chemical Reactions Analysis

Types of Reactions: Anti-MRSA agent 5 undergoes various chemical reactions, including:

Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve optimal results .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced antimicrobial properties. These derivatives are tested for their efficacy against MRSA and other resistant bacteria .

Scientific Research Applications

Anti-MRSA agent 5 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Anti-MRSA agent 5 involves disrupting the bacterial cell wall and membrane integrity. This compound targets specific proteins involved in cell wall biosynthesis, leading to cell lysis and death. Key molecular targets include penicillin-binding proteins and enzymes involved in peptidoglycan synthesis . Additionally, this compound induces oxidative stress within the bacterial cell, further contributing to its antimicrobial effects .

Comparison with Similar Compounds

Anti-MRSA agent 5 is unique in its dual mechanism of action, combining cell wall disruption with oxidative stress induction. Similar compounds include:

Properties

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

IUPAC Name

1-cyclopropyl-7-[[4-(3,4-dimethylphenoxy)pyrimidin-2-yl]amino]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C25H22N4O4/c1-14-3-7-18(11-15(14)2)33-22-9-10-26-25(28-22)27-16-4-8-19-21(12-16)29(17-5-6-17)13-20(23(19)30)24(31)32/h3-4,7-13,17H,5-6H2,1-2H3,(H,31,32)(H,26,27,28)

InChI Key

LVWQTFGGIKODJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC(=NC=C2)NC3=CC4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)C

Origin of Product

United States

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